methanone CAS No. 700856-05-9](/img/structure/B1669636.png)

[4-(4-Chlorophenyl)piperazin-1-yl](morpholin-4-yl)methanone

Descripción general

Descripción

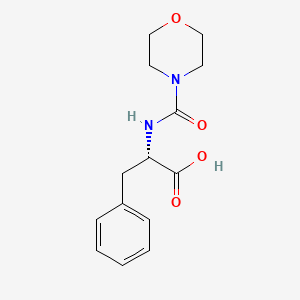

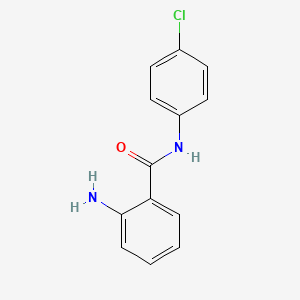

“4-(4-Chlorophenyl)piperazin-1-ylmethanone” is a chemical compound that has been studied for its potential applications in medical research . It has been used in the synthesis of potent and selective inhibitors of the type 5 17-beta-hydroxysteroid dehydrogenase (AKR1C3), an enzyme of interest for potential drugs for leukemia and hormone-related cancers .

Synthesis Analysis

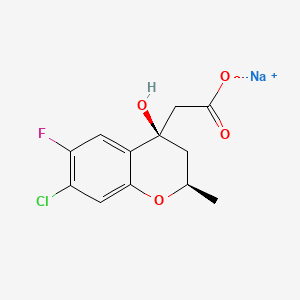

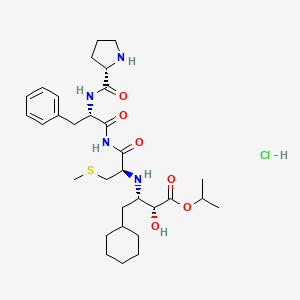

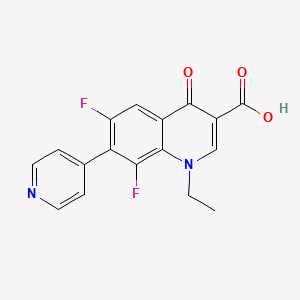

The compound is synthesized by palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone . This process results in a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones .Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The structure shows H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme, with the piperazine bridging unit providing the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as an inhibitor of the AKR1C3 enzyme . The compound’s effectiveness as an inhibitor is influenced by lipophilic electron-withdrawing substituents on the phenyl ring, an H-bond acceptor on the other terminal ring, and the ketone moiety (as a urea) being essential .Physical And Chemical Properties Analysis

The compound has a molecular weight of 224.69 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .Aplicaciones Científicas De Investigación

Inhibitor of AKR1C3

“4-(4-Chlorophenyl)piperazin-1-ylmethanone” has been shown to be a potent and very isoform-selective inhibitor of AKR1C3 . AKR1C3 is an aldo-keto reductase enzyme, and inhibitors of this enzyme are of interest as potential drugs for leukemia and hormone-related cancers .

Crystal Structure Studies

The crystal structure of human 17beta-hydroxysteroid dehydrogenase type 5 in complex with “4-(4-Chlorophenyl)piperazin-1-ylmethanone” has been studied . This research provides valuable insights into the interaction of the compound with the enzyme, which could be useful in the design of more effective inhibitors .

Mecanismo De Acción

- Inhibition of AKR1C3 can impact hormone-related processes, making it a potential target for cancer therapy .

- Inhibition of AKR1C3 affects downstream pathways related to steroid hormone levels, potentially impacting cancer cell growth and hormone-related diseases .

- Impact on Bioavailability :

- This may impact cancer cell proliferation, hormone-related disorders, and other physiological processes .

- Efficacy and Stability :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Direcciones Futuras

The compound’s potential as a drug for leukemia and hormone-related cancers suggests that future research could focus on further exploring its therapeutic applications . Additionally, modifications to the compound’s structure could be investigated to enhance its potency and selectivity as an AKR1C3 inhibitor .

Propiedades

IUPAC Name |

[4-(4-chlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O2/c16-13-1-3-14(4-2-13)17-5-7-18(8-6-17)15(20)19-9-11-21-12-10-19/h1-4H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSIRFZJOTZBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Chlorophenyl)piperazin-1-yl](morpholin-4-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1669553.png)

![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)